molecular formula C22H27Cl3N2OS B1665716 2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol dihydrochloride CAS No. 633-59-0

2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol dihydrochloride

Cat. No.: B1665716
CAS No.: 633-59-0
M. Wt: 473.9 g/mol
InChI Key: LPWNZMIBFHMYMX-UHFFFAOYSA-N
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Description

Zuclopenthixol hydrochloride is a typical antipsychotic medication used primarily to treat schizophrenia and other psychoses. It belongs to the thioxanthene class of neuroleptics and is known for its antagonistic effects on dopamine receptors. This compound is the cis-isomer of clopenthixol and was introduced in 1978 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zuclopenthixol hydrochloride involves several steps, starting from the base compound thioxantheneThe final product is obtained through a series of purification steps, including recrystallization using organic solvents .

Industrial Production Methods

In industrial settings, zuclopenthixol hydrochloride is produced by optimizing the reaction conditions to achieve high yield and purity. The process involves dissolving a mixture of alpha and beta isomers of 2-chloro-9-[3’-(N’-2-ethoxy piperazine-N)-allyl]-thiaxanthene in an organic solvent, followed by esterification and alkali hydrolysis to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Zuclopenthixol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of degradation products.

    Reduction: Involves the reduction of the thioxanthene ring.

    Substitution: Commonly involves the substitution of the chlorine atom in the thioxanthene ring.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide.

    Reduction: Can be achieved using reducing agents like sodium borohydride.

    Substitution: Often involves nucleophilic reagents under basic conditions.

Major Products Formed

The major products formed from these reactions include various degradation products, which are identified and characterized using techniques like LCMS/MS .

Scientific Research Applications

Zuclopenthixol hydrochloride is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

Zuclopenthixol hydrochloride exerts its effects primarily through antagonism of dopamine receptors, specifically D1 and D2 receptors. It also has high affinity for alpha1-adrenergic and 5-HT2 receptors. By blocking these receptors, it helps to alleviate symptoms of psychosis, such as hallucinations and delusions .

Comparison with Similar Compounds

Similar Compounds

    Clopenthixol: The parent compound of zuclopenthixol, used in similar therapeutic contexts.

    Haloperidol: Another typical antipsychotic with a different chemical structure but similar pharmacological effects.

    Chlorpromazine: A phenothiazine antipsychotic with similar therapeutic uses.

Uniqueness

Zuclopenthixol hydrochloride is unique in its specific receptor binding profile and its efficacy in managing aggressive behavior in psychotic patients. Its long-acting formulations, such as zuclopenthixol decanoate, provide sustained therapeutic effects, making it suitable for patients with poor medication compliance .

Properties

IUPAC Name

2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2OS.2ClH/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;;/h1-2,4-8,16,26H,3,9-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWNZMIBFHMYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol dihydrochloride
Reactant of Route 2
2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol dihydrochloride
Reactant of Route 6
2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol dihydrochloride

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